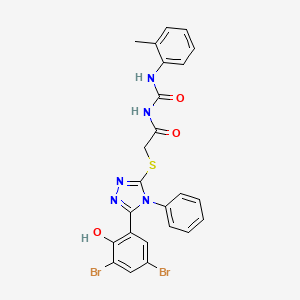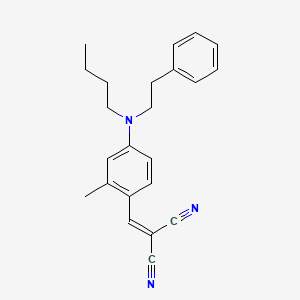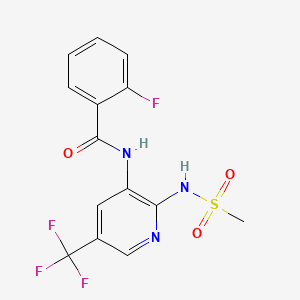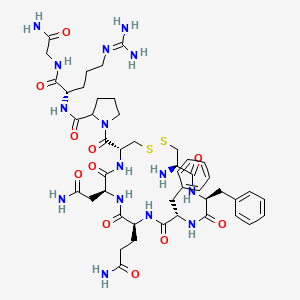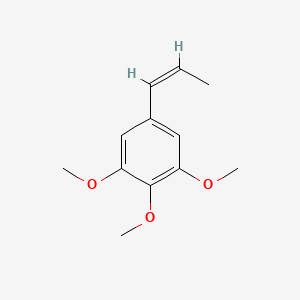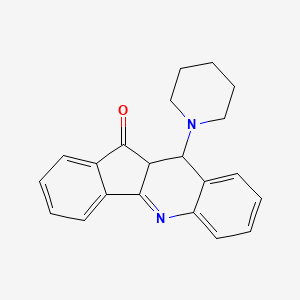
10,10a-Dihydro-10-(1-piperidinyl)-11H-indeno(1,2-b)quinolin-11-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10,10a-Dihydro-10-(1-piperidinyl)-11H-indeno(1,2-b)quinolin-11-one is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure combining an indenoquinoline core with a piperidine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 10,10a-Dihydro-10-(1-piperidinyl)-11H-indeno(1,2-b)quinolin-11-one typically involves multi-step organic reactions. One common method starts with the preparation of the indenoquinoline core, followed by the introduction of the piperidine group. Key steps may include:
Cyclization reactions: to form the indenoquinoline structure.
Nucleophilic substitution: to attach the piperidine group.
Purification: using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Scaling up: the reaction conditions.
Automating: the synthesis process.
Implementing quality control: measures to ensure consistency.
化学反応の分析
Types of Reactions
10,10a-Dihydro-10-(1-piperidinyl)-11H-indeno(1,2-b)quinolin-11-one can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms.
Reduction: Conversion to more reduced forms.
Substitution: Replacement of functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: may yield quinoline derivatives.
Reduction: may yield more saturated compounds.
Substitution: may yield various functionalized derivatives.
科学的研究の応用
10,10a-Dihydro-10-(1-piperidinyl)-11H-indeno(1,2-b)quinolin-11-one has several scientific research applications, including:
Medicinal Chemistry: Potential use as a pharmacophore in drug design.
Biology: Studying its effects on biological systems.
作用機序
The mechanism of action of 10,10a-Dihydro-10-(1-piperidinyl)-11H-indeno(1,2-b)quinolin-11-one involves its interaction with molecular targets such as enzymes or receptors. The compound may:
Bind to specific receptors: and modulate their activity.
Inhibit or activate enzymes: involved in metabolic pathways.
Alter cellular signaling pathways: , leading to various biological effects.
類似化合物との比較
Similar Compounds
10,10a-Dihydro-10-(1-piperidinyl)-11H-indeno(1,2-b)quinolin-11-ol: A hydroxylated derivative.
10,10a-Dihydro-10-(1-piperidinyl)-11H-indeno(1,2-b)quinolin-11-amine: An amine derivative.
Uniqueness
10,10a-Dihydro-10-(1-piperidinyl)-11H-indeno(1,2-b)quinolin-11-one is unique due to its specific combination of an indenoquinoline core with a piperidine moiety, which may confer distinct biological and chemical properties compared to its derivatives.
特性
CAS番号 |
88389-54-2 |
|---|---|
分子式 |
C21H20N2O |
分子量 |
316.4 g/mol |
IUPAC名 |
10-piperidin-1-yl-10,10a-dihydroindeno[1,2-b]quinolin-11-one |
InChI |
InChI=1S/C21H20N2O/c24-21-15-9-3-2-8-14(15)19-18(21)20(23-12-6-1-7-13-23)16-10-4-5-11-17(16)22-19/h2-5,8-11,18,20H,1,6-7,12-13H2 |
InChIキー |
XCDGAEDPMYDYCB-UHFFFAOYSA-N |
正規SMILES |
C1CCN(CC1)C2C3C(=NC4=CC=CC=C24)C5=CC=CC=C5C3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


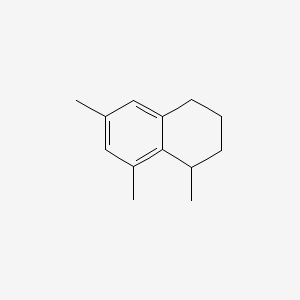
![[(3aR,8bS)-8b-methyl-2,3,3a,4-tetrahydro-1H-indeno[2,1-b]pyrrol-7-yl]-nonan-3-ylcarbamic acid;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B12734718.png)
![N-(5-benzamido-26-benzoylimino-33-hydroxy-8,15,24,36,38-pentaoxo-5,43-diazaundecacyclo[23.19.0.03,23.04,20.06,19.07,16.09,14.028,44.029,42.032,41.034,39]tetratetraconta-1(25),2,4(20),6(19),7(16),9(14),10,12,17,22,27,29(42),30,32,34(39),40,43-heptadecaen-13-yl)benzamide](/img/structure/B12734727.png)

